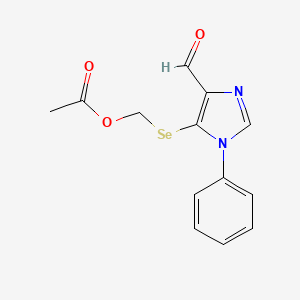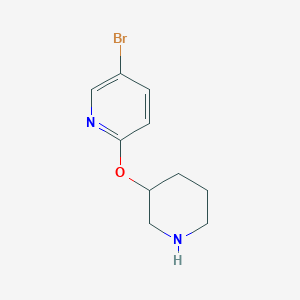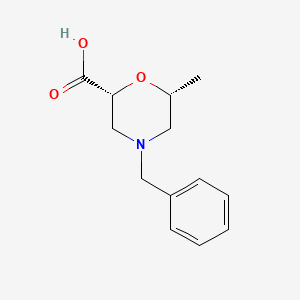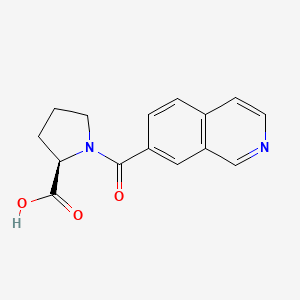![molecular formula C19H13ClN4O B12937703 5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one CAS No. 833488-13-4](/img/structure/B12937703.png)
5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both amino and chloro substituents on the pyrimidine ring, along with the hydroxyl group on the quinoline ring, contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 4-chloroaniline with a suitable aldehyde and guanidine under acidic conditions to form 2-amino-6-(4-chlorophenyl)pyrimidine.
Formation of the Quinoline Ring: The quinoline ring can be synthesized by cyclization of an appropriate precursor such as 2-aminobenzophenone with a suitable reagent like phosphorus oxychloride.
Coupling of Pyrimidine and Quinoline Rings: The final step involves coupling the pyrimidine and quinoline rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The chloro substituent on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes, receptors, and nucleic acids, thereby modulating their activity.
Pathways Involved: It can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interfere with microbial cell wall synthesis and viral replication.
相似化合物的比较
Similar Compounds
2-Amino-6-(4-chlorophenyl)pyrimidine: Lacks the quinoline ring but shares the pyrimidine core.
8-Hydroxyquinoline: Lacks the pyrimidine ring but shares the quinoline core with a hydroxyl group.
Uniqueness
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol is unique due to the combination of both pyrimidine and quinoline rings, along with the presence of amino, chloro, and hydroxyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
833488-13-4 |
|---|---|
分子式 |
C19H13ClN4O |
分子量 |
348.8 g/mol |
IUPAC 名称 |
5-[2-amino-6-(4-chlorophenyl)pyrimidin-4-yl]quinolin-8-ol |
InChI |
InChI=1S/C19H13ClN4O/c20-12-5-3-11(4-6-12)15-10-16(24-19(21)23-15)13-7-8-17(25)18-14(13)2-1-9-22-18/h1-10,25H,(H2,21,23,24) |
InChI 键 |
RJDBPCNTDNNICQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C3=NC(=NC(=C3)C4=CC=C(C=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)
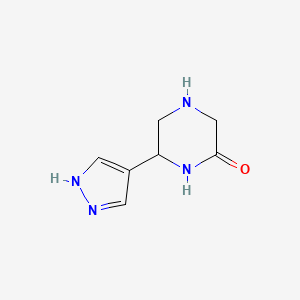
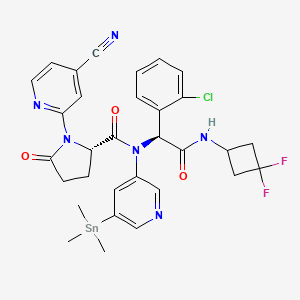
![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
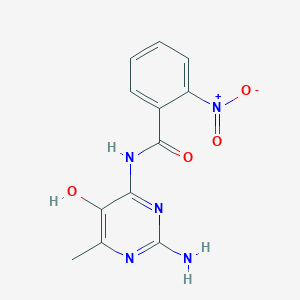

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
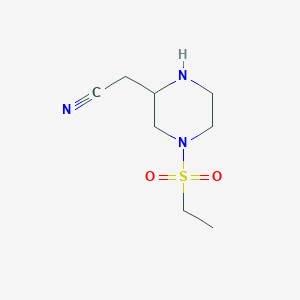
![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
